

Comparison of spectroscopic data for Echinatine N-oxide and Rinderine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Echinatine N-oxide

Cat. No.: B1223185

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A comparative analysis of the spectroscopic data for **Echinatine N-oxide** and Rinderine N-oxide is crucial for researchers in natural product chemistry, pharmacology, and drug development. These compounds are diastereomeric pyrrolizidine alkaloid N-oxides, differing only in the stereochemistry at the C7 position of the necine base, which results in subtle but significant differences in their spectral characteristics. This guide provides a detailed comparison of their mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, supported by experimental protocols and a visual workflow for their analysis.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **Echinatine N-oxide** and Rinderine N-oxide.

Table 1: Mass Spectrometry Data

Parameter	Echinatine N-oxide	Rinderine N-oxide	Reference(s)
Molecular Formula	C15H25NO6	C15H25NO6	[1][2][3]
Molecular Weight	315.36 g/mol	315.36 g/mol	[1][2][3]
[M+H]+ (m/z)	316.1755	316.1755	[4]
Key Fragment Ions (m/z)	172, 156, 138 (<5%), 111	172, 156, 138 (<5%), 111	[5]



Note: As diastereomers, **Echinatine N-oxide** and Rinderine N-oxide exhibit very similar mass spectra. The characteristic fragment ions for these heliotridine-type monoester N-oxides include m/z 172 and 111.[5] The ion at m/z 138 is of low abundance (<5%) in heliotridine-type N-oxides.[5]

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	Echinatine N-oxide	Rinderine N-oxide	Reference(s)
Data not fully			
available in a			
comparative format in			
the search results.			

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	Echinatine N-oxide	Rinderine N-oxide	Reference(s)
Data not fully			
available in a			
comparative format in			
the search results.			

Table 4: Infrared (IR) Spectroscopy Data

Functional Group	Echinatine N-oxide (cm ⁻¹)	Rinderine N-oxide (cm ⁻¹)	Reference(s)
N-O Stretch	928 - 971 (characteristic range)	928 - 971 (characteristic range)	[3][5][6]
Specific peak data not available in the search results.			

Experimental Protocols



The following are generalized experimental protocols for the spectroscopic analysis of pyrrolizidine alkaloid N-oxides like **Echinatine N-oxide** and Rinderine N-oxide.

Sample Preparation

For NMR analysis, the purified alkaloid N-oxide is dissolved in a suitable deuterated solvent, such as methanol-d₄ or chloroform-d, to a concentration of 5-10 mg/mL. For mass spectrometry, the sample is typically dissolved in methanol or acetonitrile with the addition of a small amount of formic acid to promote protonation. For FT-IR spectroscopy, the solid sample can be prepared as a KBr pellet or as a mull in Nujol.

Mass Spectrometry (LC-MS/MS)

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with a liquid chromatography system is used.
- Chromatography: Reverse-phase chromatography is commonly employed using a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.
- Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecules [M+H]+.
- MS/MS Analysis: Collision-induced dissociation (CID) is used to fragment the precursor ions and obtain product ion spectra for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
 ¹H and ¹³C NMR spectra.
- ¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Proton-decoupled spectra are acquired.
- 2D NMR: COSY, HSQC, and HMBC experiments are performed to aid in the complete assignment of proton and carbon signals.





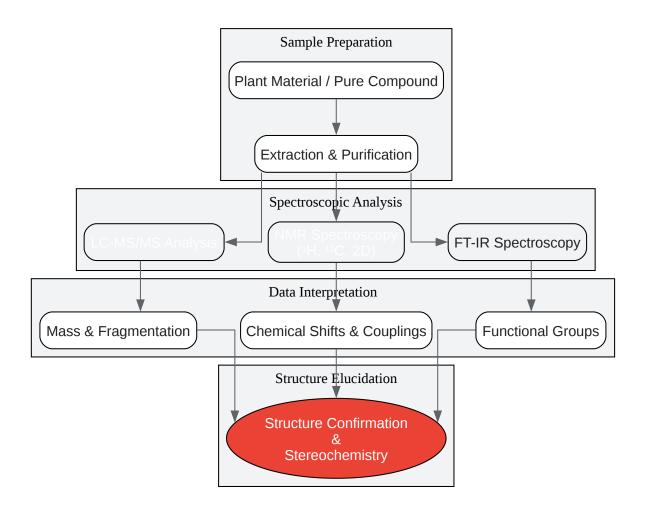
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A standard FT-IR spectrometer.
- Sample Preparation: The sample is intimately mixed with dry KBr powder and pressed into a thin pellet.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted. The characteristic absorption band for the N-O group is expected in the 928-971 cm⁻¹ region.[3][5][6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of pyrrolizidine alkaloid N-oxides.





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Caption: Workflow for the spectroscopic analysis of pyrrolizidine alkaloid N-oxides.

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